2-Amino-6-pyridinecarboxaldehyde

Description

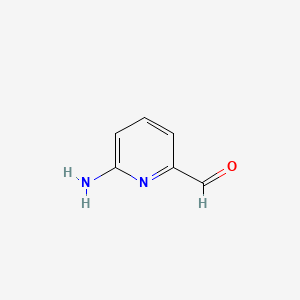

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYOOBSFOBZSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630863 | |

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332884-35-2 | |

| Record name | 6-Aminopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-6-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Amino-6-pyridinecarboxaldehyde, a key building block in synthetic and medicinal chemistry. It covers its chemical and physical properties, synthesis protocols, and its role in the development of novel therapeutics.

Chemical Identifier:

Physicochemical and Spectroscopic Properties

This compound is a pyridine derivative featuring both an amino and an aldehyde functional group.[6] Under standard conditions, it typically appears as a colorless to light yellow solid or viscous liquid.[6] The presence of polar functional groups allows for a degree of solubility in polar solvents like alcohols and ethers.[6]

A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| Molecular Formula | C6H6N2O | PubChem[1][4] |

| Molecular Weight | 122.12 g/mol | PubChem[1][4] |

| Density | 1.264 g/mL at 25 °C | Watson International[7] |

| pKa (Predicted) | 3.50 ± 0.10 | Guidechem[1] |

| XLogP3 (Computed) | 0.3 | PubChem[4] |

Note: Experimental values for properties like melting and boiling points are not consistently reported and can vary based on purity.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods, often starting from suitable pyridine derivatives.[6] A common strategy involves a multi-step modification of the pyridine ring.[6]

General Synthesis Workflow:

A prevalent synthetic route involves the introduction of an amino group at the 6-position, followed by a formylation reaction at the 2-position.[6]

References

- 1. guidechem.com [guidechem.com]

- 2. parchem.com [parchem.com]

- 3. 2-AMINO-6-PYRIDINE CARBOXALDEHYDE CAS#: 332884-35-2 [m.chemicalbook.com]

- 4. This compound | C6H6N2O | CID 23131418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-AMINO-6-PYRIDINE CARBOXALDEHYDE | 332884-35-2 [chemicalbook.com]

- 6. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 7. watson-int.com [watson-int.com]

An In-depth Technical Guide to 2-Amino-6-pyridinecarboxaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-pyridinecarboxaldehyde (also known as 6-aminopicolinaldehyde), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Furthermore, it explores the known biological activities and applications of related aminopyridine carboxaldehyde derivatives, offering insights into the potential utility of this specific isomer in drug discovery and development.

Chemical Structure and Properties

This compound is a pyridine derivative featuring an amino group at the 6-position and a carboxaldehyde group at the 2-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-aminopyridine-2-carbaldehyde | PubChem[1] |

| Synonyms | This compound, 6-aminopicolinaldehyde | PubChem[1] |

| CAS Number | 332884-35-2 | PubChem[1] |

| Molecular Formula | C₆H₆N₂O | PubChem[1] |

| Molecular Weight | 122.12 g/mol | PubChem[1] |

| Predicted pKa | 3.50 ± 0.10 | Guidechem |

| Predicted XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 56 Ų | PubChem[1] |

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Oxidation of 2-Chloro-6-methylpyridine to 2-Chloro-6-pyridinecarboxaldehyde

This step can be achieved using a suitable oxidizing agent. Selenium dioxide (SeO₂) is a common reagent for the oxidation of methyl groups attached to a pyridine ring.

-

Materials: 2-Chloro-6-methylpyridine, Selenium dioxide, Dioxane (solvent).

-

Procedure: A mixture of 2-chloro-6-methylpyridine and a slight molar excess of selenium dioxide in dioxane is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-chloro-6-pyridinecarboxaldehyde.

Step 2: Amination of 2-Chloro-6-pyridinecarboxaldehyde to this compound

The conversion of the chloro-substituent to an amino group can be accomplished via nucleophilic aromatic substitution.

-

Materials: 2-Chloro-6-pyridinecarboxaldehyde, Ammonia (aqueous or in a sealed tube), Copper(I) oxide (catalyst, optional).

-

Procedure: 2-Chloro-6-pyridinecarboxaldehyde is heated with a concentrated aqueous solution of ammonia in a sealed tube or autoclave. The use of a copper catalyst, such as copper(I) oxide, can facilitate the reaction. The reaction is heated at a high temperature (e.g., 150-200 °C) for several hours. After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The resulting this compound can be purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, the following are predicted characteristics based on the analysis of similar compounds, such as 2-pyridinecarboxaldehyde and various aminopyridines.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Key Absorptions |

| ¹H NMR | - Aldehyde proton (CHO): ~9.8-10.2 ppm (singlet)- Pyridine ring protons: Three distinct aromatic protons in the range of ~6.5-8.0 ppm (doublets and a triplet)- Amino protons (NH₂): Broad singlet, chemical shift dependent on solvent and concentration |

| ¹³C NMR | - Aldehyde carbon (C=O): ~190-195 ppm- Pyridine ring carbons: Five signals in the aromatic region (~110-160 ppm), with the carbon bearing the amino group shifted upfield and the carbon bearing the aldehyde group shifted downfield. |

| IR Spectroscopy | - N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹- C=O stretching (aldehyde): Strong absorption around 1690-1710 cm⁻¹- C-H stretching (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹- Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 122.0480 (for C₆H₆N₂O) |

Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aldehyde, makes it a versatile building block for the synthesis of a variety of heterocyclic systems.

Caption: Key reaction pathways for this compound.

Key Reactions and Transformations

-

Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and other derivatives. These reactions are fundamental in the construction of larger, more complex molecules.

-

Reductive Amination: The aldehyde can be converted to an amino group via reductive amination, providing a route to substituted 2-aminomethyl-6-aminopyridines.

-

Heterocycle Formation: The combination of the amino and aldehyde groups in a 1,2-relationship on the pyridine ring is particularly useful for the synthesis of fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines, through intramolecular cyclization reactions.

Biological Activity and Therapeutic Potential of Related Compounds

While specific biological data for this compound is scarce, the broader class of aminopyridine carboxaldehyde derivatives has shown significant promise in medicinal chemistry.

-

Anticancer Activity: Thiosemicarbazone derivatives of 3-aminopyridine-2-carboxaldehyde have been synthesized and evaluated for their antineoplastic activity. For instance, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an investigational anticancer agent that acts as a ribonucleotide reductase inhibitor[1]. This suggests that derivatives of this compound could also be explored for their potential as anticancer agents.

-

Enzyme Inhibition: Pyridine-based scaffolds are prevalent in a wide range of enzyme inhibitors. The structural motifs present in this compound could serve as a foundation for the design of inhibitors for various enzymatic targets. For example, pyridine carboxamide derivatives have been investigated as urease inhibitors[2].

-

Antiprotozoal Activity: Aminopyridine derivatives have been explored as potential drug candidates against neglected tropical diseases caused by protozoan parasites like Trypanosoma and Leishmania[3]. The aminopyridine core is a valuable pharmacophore in this context.

Conclusion

This compound is a chemical entity with considerable synthetic potential, particularly for the development of novel heterocyclic compounds relevant to the pharmaceutical and material science industries. Although detailed experimental data for this specific isomer are limited, this guide provides a solid foundation for its synthesis, predicted characterization, and potential applications based on the chemistry of closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its utility in drug discovery and other scientific disciplines.

References

- 1. Triapine - Wikipedia [en.wikipedia.org]

- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-6-pyridinecarboxaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-pyridinecarboxaldehyde, a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring a pyridine ring with both an amino and an aldehyde functional group, makes it a versatile building block for the synthesis of more complex molecules and a valuable tool in bioconjugation chemistry.

Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1][2][3] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Monoisotopic Mass | 122.048012819 Da | [2] |

| Boiling Point (Predicted) | 307.7 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.264 g/cm³ | [4] |

| pKa (Predicted) | 3.50 ± 0.10 | [3] |

| XLogP3-AA | 0.3 | [2] |

| CAS Number | 332884-35-2 | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through multi-step modification of a pyridine core.[1] Below is a generalized experimental protocol based on common organic synthesis techniques for related compounds.

A plausible synthetic route involves the introduction of the amino and aldehyde groups onto a pyridine scaffold. This often requires protection/deprotection steps and careful selection of reagents to ensure correct regioselectivity.

-

Starting Material Selection : Begin with a suitable pyridine derivative, such as 6-chloropicolinonitrile or a related compound.

-

Amination : Introduce the amino group at the 6-position. A common method is nucleophilic aromatic substitution, where the halogenated pyridine is reacted with an ammonia source or a protected amine under specific temperature and pressure conditions.

-

Formylation : Introduce the aldehyde group at the 2-position. This can be achieved through the reduction of a nitrile or carboxylic acid derivative, or via a formylation reaction like the Vilsmeier-Haack reaction on an activated pyridine ring.[1]

-

Purification : The final product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to achieve the desired purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective : To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.

-

Method : A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz).

-

Expected Results : The ¹H NMR spectrum would show distinct signals for the aldehyde proton (typically δ 9-10 ppm), the aromatic protons on the pyridine ring, and the amino protons. The ¹³C NMR would confirm the presence of the carbonyl carbon and the carbons of the aromatic ring.

Mass Spectrometry (MS):

-

Objective : To determine the molecular weight and confirm the elemental composition.

-

Method : A dilute solution of the sample is analyzed using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) is used for exact mass determination.

-

Expected Results : The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the calculated molecular weight (122.12 g/mol ).

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable reagent in several advanced applications.

Pyridinecarboxaldehydes are known to selectively react with the N-terminal α-amine of proteins and peptides.[5][6] This reaction proceeds through the formation of an intermediate imine, which then cyclizes with the adjacent amide of the peptide backbone to form a stable imidazolidinone.[5][6] This site-specific conjugation is crucial for:

-

Developing Antibody-Drug Conjugates (ADCs) : Attaching cytotoxic drugs to a specific site on an antibody.

-

PEGylation : Improving the pharmacokinetic properties of therapeutic proteins by attaching polyethylene glycol (PEG) chains.[5]

-

Proteomics : Identifying the "soft spots" or cleavage sites in cyclic peptides by tagging the newly formed N-terminus after hydrolysis.[7]

The pyridinecarboxaldehyde scaffold is a key component in the synthesis of various biologically active molecules. Derivatives have shown potential as:

-

Antitumor Agents : Thiosemicarbazone derivatives of aminopyridine-2-carboxaldehydes have demonstrated significant antineoplastic activity against leukemia in murine models.[8]

-

Antibacterial Agents : Schiff base compounds and metal complexes derived from 2-pyridinecarboxaldehyde have exhibited inhibitory effects against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[9]

-

Pharmaceutical Intermediates : This class of compounds serves as foundational precursors for synthesizing more complex heterocyclic systems and active pharmaceutical ingredients (APIs).[9]

References

- 1. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 2. This compound | C6H6N2O | CID 23131418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-AMINO-6-PYRIDINE CARBOXALDEHYDE CAS#: 332884-35-2 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-6-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Amino-6-pyridinecarboxaldehyde, a key intermediate in the development of various pharmaceutical compounds. This document outlines the core synthetic strategies, presents detailed experimental protocols, and includes quantitative data to facilitate the replication and optimization of these methods in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for a diverse range of chemical transformations, making it an attractive scaffold for drug design. This guide focuses on the most prevalent and practical synthetic routes to this compound, providing the necessary details for its preparation.

Core Synthesis Pathway: Oxidation of 2-Amino-6-methylpyridine

The most direct and widely reported method for the synthesis of this compound is the oxidation of the corresponding methyl-substituted precursor, 2-Amino-6-methylpyridine (also known as 2-amino-6-picoline). Selenium dioxide (SeO₂) is the reagent of choice for this transformation, offering good selectivity for the oxidation of the methyl group to an aldehyde.[1][2] The reaction is typically carried out in a high-boiling solvent such as dioxane or toluene under reflux conditions.[1]

The general transformation is as follows:

Caption: Oxidation of 2-Amino-6-methylpyridine to this compound.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is a representative procedure for the selenium dioxide-mediated oxidation of 2-Amino-6-methylpyridine.

Materials:

-

2-Amino-6-methylpyridine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-Amino-6-methylpyridine (1.0 equivalent) in anhydrous 1,4-dioxane, add selenium dioxide (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the selenium dioxide oxidation of 2-Amino-6-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-methylpyridine | N/A |

| Reagent | Selenium Dioxide (SeO₂) | [2] |

| Solvent | 1,4-Dioxane or Toluene | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 4 - 8 hours | N/A |

| Yield | 75% (for a similar substrate) | [2] |

Note: The yield is based on the oxidation of a similar substrate, 2-acetylamino-7-methyl-1,8-naphthyridine, as a specific yield for the target reaction was not found in the provided search results.

Alternative Synthesis Pathways

Vilsmeier-Haack Formylation of 2-Aminopyridine

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. In principle, 2-aminopyridine can be formylated to introduce the aldehyde group. However, the regioselectivity of this reaction on 2-aminopyridine can be challenging to control, potentially leading to a mixture of isomers. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

References

An In-depth Technical Guide to 6-Aminopyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-aminopyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

6-Aminopyridine-2-carbaldehyde is a pyridine derivative featuring both an amino and a carbaldehyde functional group. Its IUPAC name is 6-aminopyridine-2-carbaldehyde [1].

Table 1: Physicochemical Properties of 6-Aminopyridine-2-carbaldehyde

| Property | Value | Source |

| IUPAC Name | 6-aminopyridine-2-carbaldehyde | [1] |

| Synonyms | 2-Amino-6-pyridinecarboxaldehyde, 6-aminopicolinaldehyde | [1] |

| CAS Number | 332884-35-2 | [1] |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | Predicted: Solid | N/A |

| Solubility | Predicted: Soluble in polar organic solvents | N/A |

Synthesis and Spectroscopic Characterization

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on established methods for the synthesis of similar pyridine aldehydes.

Step 1: Oxidation of 6-amino-2-methylpyridine (or a protected precursor)

A solution of 6-amino-2-methylpyridine (or a suitable N-protected derivative) in a solvent such as dioxane or ethanol would be treated with an oxidizing agent like selenium dioxide (SeO₂). The reaction mixture would be refluxed for several hours.

Step 2: Work-up and Purification

After completion of the reaction (monitored by TLC), the mixture would be filtered to remove selenium residues. The filtrate would be concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 6-aminopyridine-2-carbaldehyde.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 6-aminopyridine-2-carbaldehyde based on typical values for the functional groups and data from structurally related compounds.

Table 2: Predicted Spectroscopic Data for 6-Aminopyridine-2-carbaldehyde

| Technique | Predicted Peaks/Shifts |

| ¹H NMR | Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet). Aromatic protons: Three signals in the aromatic region (~6.5-8.0 ppm), likely showing coupling patterns consistent with a 1,2,6-trisubstituted pyridine ring. Amino protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |

| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: Six signals in the aromatic region (~110-160 ppm). |

| IR (Infrared) Spectroscopy | C=O stretch (aldehyde): ~1700-1720 cm⁻¹. N-H stretch (amine): Two bands around 3300-3500 cm⁻¹. C-H stretch (aromatic): ~3000-3100 cm⁻¹. C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 122. Fragmentation may involve the loss of CO (m/z = 94) and subsequent fragmentation of the aminopyridine ring. |

Applications in Drug Development and Biological Activity

Aminopyridine scaffolds are prevalent in many clinically approved drugs[3]. The presence of both an amino and a carbaldehyde group in 6-aminopyridine-2-carbaldehyde makes it a versatile building block for the synthesis of a wide range of derivatives, such as Schiff bases and thiosemicarbazones, which are known to possess significant biological activities.

Potential as a Precursor for Bioactive Molecules

The carbaldehyde group can readily undergo condensation reactions with various primary amines to form Schiff bases, while the amino group can be a site for further functionalization. This allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

Antimicrobial and Antitumor Potential

While specific quantitative data for 6-aminopyridine-2-carbaldehyde is limited, studies on its derivatives, particularly thiosemicarbazones, have shown promising antitumor and antimicrobial activities. For instance, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a derivative of the isomeric 3-aminopyridine-2-carbaldehyde, is a potent ribonucleotide reductase inhibitor with broad-spectrum antitumor activity[4][5].

Table 3: Biological Activity of Selected Aminopyridine Derivatives

| Compound | Activity | Cell Line/Organism | IC₅₀/MIC | Source |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | Antitumor | L1210 leukemia | Not specified | [2][6] |

| 6-methylpyridine-2-carbaldehydethiosemicarbazone | Anticancer | HCT116 (colon), DU145 (prostate) | IC₅₀: 3.32 µM (HCT116), 3.60 µM (DU145) | [7] |

| Various 2-aminopyridine derivatives | Antibacterial | S. aureus, B. subtilis | MIC: 0.039 µg/mL | [8] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the thiosemicarbazone derivatives of aminopyridine-2-carboxaldehydes is the inhibition of ribonucleotide reductase (RNR)[6][9]. RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair[9].

Ribonucleotide Reductase Inhibition Pathway

Triapine and similar compounds are believed to act as iron chelators. They bind to the iron cofactor in the R2 subunit of RNR, disrupting its function and preventing the generation of the tyrosyl radical necessary for the enzyme's catalytic activity. This leads to the depletion of the deoxyribonucleotide pool, inhibiting DNA synthesis and ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells[9][10][11].

Caption: Proposed mechanism of action for thiosemicarbazone derivatives of 6-aminopyridine-2-carbaldehyde.

Experimental and Logical Workflows

The development of new therapeutic agents based on the 6-aminopyridine-2-carbaldehyde scaffold would typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.

Caption: A logical workflow for the synthesis and biological evaluation of 6-aminopyridine-2-carbaldehyde derivatives.

Conclusion

6-Aminopyridine-2-carbaldehyde represents a valuable scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential applications in oncology and infectious diseases. While further research is needed to fully elucidate the biological activity and therapeutic potential of 6-aminopyridine-2-carbaldehyde and its direct derivatives, the existing data on related compounds strongly suggest that this is a promising area for future investigation in drug discovery and development.

References

- 1. This compound | C6H6N2O | CID 23131418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 8. Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Aminopicolinaldehyde: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinaldehyde, systematically known as 6-aminopyridine-2-carbaldehyde, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an amino group and a reactive aldehyde, makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its synonyms, chemical structure, detailed synthetic protocols, and characterization data.

Chemical Structure and Synonyms

The core structure of 6-aminopicolinaldehyde consists of a pyridine ring with an amino group (-NH₂) at the 6-position and a formyl group (-CHO) at the 2-position.

Systematic Name: 6-Aminopyridine-2-carbaldehyde[1]

Common Synonyms:

Molecular Formula: C₆H₆N₂O[1]

Molecular Weight: 122.12 g/mol [1]

CAS Number: 332884-35-2[1]

The structural representation of 6-aminopicolinaldehyde is depicted in the diagram below.

Caption: Chemical structure of 6-aminopicolinaldehyde.

Synthesis Protocols

The synthesis of 6-aminopicolinaldehyde can be achieved through the oxidation of the corresponding methyl-substituted precursor, 2-amino-6-methylpyridine. A detailed experimental protocol is provided below.

Experimental Protocol: Oxidation of 2-Amino-6-methylpyridine

This procedure outlines the synthesis of 6-aminopyridine-2-carbaldehyde from 2-amino-6-methylpyridine.

Materials:

-

2-Amino-6-methylpyridine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Addition of Oxidizing Agent: To the stirred solution, add selenium dioxide (1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 6-aminopyridine-2-carbaldehyde.

The following diagram illustrates the workflow for the synthesis and purification of 6-aminopicolinaldehyde.

References

Spectroscopic Analysis of 2-Amino-6-pyridinecarboxaldehyde: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic data for the compound 2-Amino-6-pyridinecarboxaldehyde (CAS RN: 332884-35-2). Despite a comprehensive search of public chemical databases and the scientific literature, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this specific molecule is not publicly available at this time.

The molecular formula for this compound is C₆H₆N₂O, and its molecular weight is approximately 122.13 g/mol .[1] While public repositories like PubChem contain an entry for this compound (CID 23131418), they do not currently house its experimental spectral data.[1]

To provide a framework for researchers working with this or similar compounds, this guide presents a general overview of the expected spectroscopic characteristics and outlines standard experimental protocols for acquiring such data. This information is based on the analysis of structurally related pyridinecarboxaldehyde derivatives.

General Spectroscopic Workflow

A typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound is outlined below. This process ensures the confirmation of the chemical structure and purity of the substance.

References

An In-Depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-6-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in 2-amino-6-pyridinecarboxaldehyde, a versatile bifunctional building block in organic synthesis. The electronic interplay between the electron-donating amino group and the electron-withdrawing aldehyde and pyridine ring nitrogen significantly influences its chemical behavior. This document explores the nucleophilicity and basicity of the amino group and details its participation in key chemical transformations, including Schiff base formation, acylation, alkylation, and metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its unique structural features. The presence of a nucleophilic amino group and an electrophilic aldehyde group on a pyridine scaffold allows for a diverse range of chemical modifications, making it a valuable precursor for the synthesis of complex heterocyclic systems and biologically active molecules. This guide focuses specifically on the reactivity of the amino group, providing a detailed analysis of its chemical properties and behavior in various organic reactions.

Electronic Properties and Basicity of the Amino Group

The reactivity of the amino group in this compound is governed by the electronic effects within the molecule. The pyridine ring and the carboxaldehyde group are electron-withdrawing, which reduces the electron density on the amino group. This, in turn, affects its basicity and nucleophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | [3] |

| Molecular Weight | 122.12 g/mol | [3] |

| Melting Point | 107 - 111 °C | [2] |

| Predicted pKa | 3.50 ± 0.10 | [1] |

| Predicted pKa | 4.63 | [2] |

Key Reactions of the Amino Group

The amino group of this compound readily participates in a variety of chemical reactions, serving as a versatile handle for molecular elaboration.

Schiff Base Formation

The condensation of the primary amino group with a carbonyl compound to form an imine (Schiff base) is a fundamental reaction. In the case of this compound, this can occur intramolecularly or intermolecularly. The aldehyde group within the same molecule is highly reactive towards the amino group, though this is more relevant for understanding the molecule's stability and potential for polymerization. More commonly, the amino group reacts with external aldehydes or ketones to form a wide array of Schiff base derivatives. These reactions are typically carried out in a suitable solvent like ethanol or methanol and are often catalyzed by a few drops of acid.

Experimental Protocol: General Procedure for Schiff Base Synthesis [4]

-

Dissolve 1 equivalent of this compound in absolute ethanol.

-

Add 1 equivalent of the desired aldehyde or ketone to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Caption: General workflow for Schiff base formation.

Acylation

The amino group of this compound can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (under coupling conditions) to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. The electron-withdrawing nature of the pyridine ring and the aldehyde group can decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to simple anilines. However, the exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen and will react selectively.[5]

Experimental Protocol: Acylation with an Acid Chloride

-

Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of the acid chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

References

- 1. guidechem.com [guidechem.com]

- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 3. 2-Pyridinecarboxaldehyde, 6-Amino- | Properties, Uses, Safety & Suppliers China | High-Purity Pyridine Derivatives [pipzine-chem.com]

- 4. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electrophilicity of the Aldehyde Group in 2-Amino-6-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the aldehyde functional group in 2-amino-6-pyridinecarboxaldehyde. The document elucidates the electronic factors governing the reactivity of the aldehyde, presents quantitative data from related compounds to contextualize its electrophilic character, and offers detailed experimental protocols for the synthesis and kinetic analysis of its derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the chemical behavior of this versatile synthetic intermediate.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted with both an electron-donating amino group and an electrophilic aldehyde group, gives rise to a unique reactivity profile. The aldehyde group, in particular, is a key functional handle for a variety of chemical transformations, most notably nucleophilic addition and condensation reactions.[1][2] Understanding the electrophilicity of this aldehyde is crucial for predicting its reactivity, designing synthetic routes, and developing novel molecular entities with potential therapeutic applications.[3][4]

The electrophilic character of the aldehyde's carbonyl carbon is modulated by a delicate interplay of electronic effects within the pyridine ring. The electronegative nitrogen atom in the ring exerts an electron-withdrawing inductive effect, which enhances the electrophilicity of the adjacent aldehyde group. Conversely, the amino group at the 6-position acts as an electron-donating group through resonance, which can potentially mitigate the electrophilicity of the aldehyde. This guide will delve into these competing electronic factors to provide a nuanced understanding of the compound's reactivity.

Electronic Factors Influencing Electrophilicity

The electrophilicity of the aldehyde group in this compound is primarily determined by the partial positive charge on the carbonyl carbon. This charge is influenced by both inductive and resonance effects from the pyridine ring and the amino substituent.

-

Inductive Effect of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[5] This effect deactivates the ring towards electrophilic aromatic substitution but, more importantly, it enhances the electrophilicity of substituents like the aldehyde group at the 2-position.[6]

-

Resonance Effect of the Amino Group: The amino group at the 6-position possesses a lone pair of electrons that can be delocalized into the pyridine ring through resonance. This electron-donating effect increases the electron density of the ring and can partially reduce the electrophilicity of the aldehyde group.

-

Combined Effect: The overall electrophilicity of the aldehyde in this compound is a result of the balance between the electron-withdrawing inductive effect of the pyridine nitrogen and the electron-donating resonance effect of the amino group. Computational studies, such as Density Functional Theory (DFT), can provide quantitative insights into the electron density distribution and the electrostatic potential of the molecule, further elucidating these effects.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the electronic structure and conformational stability of 2-pyridinecarboxaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

Solubility of 2-Amino-6-pyridinecarboxaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 2-Amino-6-pyridinecarboxaldehyde in Organic Solvents

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block in the synthesis of novel therapeutic agents and functional materials necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a framework for the systematic recording and interpretation of solubility data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Solubility Profile

While specific experimental data for the solubility of this compound is not extensively reported in the public domain, an informed estimation can be made based on its molecular structure. The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting aldehyde and pyridine nitrogen suggests that its solubility will be highest in polar aprotic and protic solvents.

The amino group can form hydrogen bonds with acceptor solvents (e.g., ethers, ketones), while the aldehyde and pyridine nitrogen can interact with donor solvents (e.g., alcohols). This amphiprotic nature will likely lead to favorable interactions with a wide range of solvents. However, the crystalline nature of the solid, influenced by intermolecular hydrogen bonding between the amino group and the pyridine nitrogen of adjacent molecules, will counteract the solvation process. Therefore, a balance between lattice energy and solvation energy will govern the overall solubility.

Data Presentation: A Framework for Solubility Data

To ensure consistency and comparability of solubility data, it is recommended to record experimental findings in a structured format. The following table provides a template for documenting the solubility of this compound in various organic solvents at a specified temperature.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Temperature (°C) |

| e.g., Methanol | 32.7 | e.g., Isothermal Saturation | 25 | ||

| e.g., Ethanol | 24.5 | e.g., Isothermal Saturation | 25 | ||

| e.g., Acetone | 20.7 | e.g., Isothermal Saturation | 25 | ||

| e.g., Dichloromethane | 9.1 | e.g., Isothermal Saturation | 25 | ||

| e.g., Ethyl Acetate | 6.0 | e.g., Isothermal Saturation | 25 | ||

| e.g., Toluene | 2.4 | e.g., Isothermal Saturation | 25 | ||

| e.g., Hexane | 1.9 | e.g., Isothermal Saturation | 25 |

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol outlines the steps for determining the solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in an orbital shaker or on a magnetic stirrer with a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the suspension to settle for a predetermined time (e.g., 2 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.

-

For UV-Vis analysis, the molar absorptivity of the compound at a specific wavelength must be determined.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) based on the determined concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the isothermal saturation method.

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in research and development. This guide provides a foundational understanding of its expected solubility, a robust experimental protocol for its determination, and a standardized method for data presentation. By following the outlined procedures, researchers can generate high-quality, reproducible solubility data, which is essential for formulation development, reaction optimization, and the overall advancement of scientific endeavors involving this versatile compound.

An In-Depth Technical Guide to the Key Chemical Reactions of 2-Amino-6-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions of 2-Amino-6-pyridinecarboxaldehyde, a versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a nucleophilic amino group and an electrophilic aldehyde group on a pyridine scaffold, allows for a diverse range of chemical transformations, making it a valuable precursor in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details key reactions, provides experimental protocols, and presents quantitative data in a structured format to facilitate its use in research and development.

Introduction to the Reactivity of this compound

This compound possesses a rich and varied chemical reactivity profile. The aldehyde functionality is susceptible to nucleophilic attack and readily participates in condensation reactions. Simultaneously, the amino group can act as a nucleophile, partaking in reactions such as Schiff base formation and cyclization reactions. The interplay between these two functional groups allows for the construction of a wide array of complex molecular architectures, particularly fused heterocyclic systems.

Key Chemical Reactions and Experimental Protocols

This section details the principal chemical reactions involving this compound, complete with generalized experimental procedures.

Schiff Base Formation

The reaction of the amino group of this compound with various aldehydes and ketones, or the reaction of its aldehyde group with primary amines, leads to the formation of Schiff bases (imines). These compounds are important intermediates in organic synthesis and can also serve as ligands for the formation of metal complexes.

Experimental Protocol for Schiff Base Synthesis:

A general procedure involves the condensation of this compound with an equimolar amount of a primary amine in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically refluxed for several hours, often with a catalytic amount of acid (e.g., glacial acetic acid). Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product is then purified by recrystallization.[1]

Table 1: Synthesis of Schiff Bases from Pyridine-2-carboxaldehyde Derivatives

| Amine Reactant | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-Amino Pyridine | Ethanol | Reflux, 6h, cat. Acetic Acid | 80 | [1] |

| Aniline | Methanol | Stirring, rt, 2.5h | 61 | |

| Substituted Anilines | Ethanol | Reflux, 4h, cat. Acetic Acid | 90 | [1] |

Note: The yields are based on reactions with similar pyridinecarboxaldehyde derivatives and may vary for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases Using 2-Amino-6-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of Schiff bases from 2-Amino-6-pyridinecarboxaldehyde. Due to a lack of specific literature for this exact starting material, this protocol is a generalized procedure based on established methods for structurally similar pyridine aldehydes. Schiff bases are a versatile class of compounds with a wide range of applications, particularly in medicinal chemistry and materials science, owing to their diverse biological activities and ability to form stable metal complexes. The imine or azomethine group (-C=N-) is a key feature of Schiff bases, contributing to their biological activities, which include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] This guide offers a comprehensive experimental protocol, tables of reaction conditions and expected characterization data, and diagrams to illustrate the synthesis workflow and potential applications.

Introduction

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a cornerstone in the development of novel therapeutic agents and functional materials.[3] The pyridine moiety is a common feature in many bioactive compounds, and its incorporation into a Schiff base structure can enhance biological efficacy.[4][5] Specifically, Schiff bases derived from pyridine aldehydes have demonstrated significant potential in drug design due to their ability to chelate metal ions and interact with biological macromolecules.[6] this compound presents an interesting precursor for Schiff base synthesis, offering multiple coordination sites (the amino group, the pyridine nitrogen, and the imine nitrogen of the product) for the development of complex molecules and metal complexes with potential catalytic and biological activities.[1][7]

Generalized Experimental Protocol

This protocol describes a general method for the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂). Researchers should optimize the reaction conditions for their specific amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Solvent: Absolute Ethanol or Methanol[8]

-

Catalyst (optional): Glacial Acetic Acid (1-2 drops)[9]

-

Reaction Vessel: Round-bottom flask with reflux condenser

-

Stirring and Heating: Magnetic stirrer with a heating mantle

-

Filtration: Buchner funnel and filter paper

-

Drying: Vacuum oven or desiccator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 molar equivalent) in absolute ethanol.

-

Addition of Amine: To the stirred solution, add the primary amine (1 molar equivalent), also dissolved in a minimal amount of absolute ethanol.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation. The pH of the reaction is crucial; a pH around 5 is often optimal for imine formation.[10]

-

Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain reflux for 2-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[11]

-

Recrystallization (Optional): The purity of the Schiff base can be further enhanced by recrystallization from a suitable solvent like ethanol or methanol.

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Schiff Base Synthesis with Pyridine Aldehydes

| Aldehyde Reactant | Amine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Pyridinecarboxaldehyde | p-Toluidine | Methanol | None | Room Temp | 2.5 | 61 | |

| 2-Pyridinecarboxaldehyde | Various Amines | Anhydrous Ethanol | None | Reflux | 6 | 63-86 | [11] |

| Pyridine-4-carbaldehyde | p-Anisidine | Water | None (Stirring) | Room Temp | 0.25 | 99.86 | [12] |

| 2,6-Pyridinedicarbaldehyde | Substituted o-hydroxyl-aromatic amines | Acetonitrile | None | 40 | 6 | >95 | [13] |

| Isomeric Pyridinecarboxaldehydes | L-Tryptophan (potassium salt) | Ethanol/Methanol | KOH | 50 (Reflux) | 2 | 75-85 | [14] |

Table 2: Expected Spectroscopic Data for Characterization

| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber | Reference |

| FT-IR | C=N (Imine) Stretch | 1565 - 1625 cm⁻¹ | |

| C=C (Aromatic) Stretch | 1580 - 1600 cm⁻¹ | ||

| ¹H NMR | -CH=N- (Azomethine) Proton | δ 8.0 - 9.0 ppm (singlet) | [15] |

| Aromatic Protons | δ 7.0 - 8.5 ppm (multiplets) | [15] | |

| ¹³C NMR | -CH=N- (Azomethine) Carbon | δ 150 - 165 ppm | [1] |

| Aromatic Carbons | δ 110 - 150 ppm | [1] |

Visualizations

Caption: Generalized workflow for the synthesis of Schiff bases.

Potential Applications and Mechanisms of Action

While specific applications for Schiff bases derived from this compound are not yet reported, the broader class of pyridine-derived Schiff bases exhibits a wide array of biological activities. These compounds and their metal complexes are of significant interest in drug development.

-

Anticancer Activity: Many pyridine-containing Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.[4] Their proposed mechanisms of action include the inhibition of cell proliferation and induction of apoptosis.

-

Antimicrobial Activity: These compounds often exhibit potent antibacterial and antifungal properties.[16] The imine group is crucial for this activity, potentially by interfering with microbial cell wall synthesis or DNA replication.

-

Catalytic Applications: Metal complexes of pyridine-derived Schiff bases are effective catalysts in various organic reactions, such as oxidation and condensation reactions.[7][13][17]

-

Chemosensors: The ability of these Schiff bases to selectively bind with metal ions, often accompanied by a change in their photophysical properties, makes them suitable for the development of chemosensors.[5]

Caption: Potential applications and mechanisms of action.

Conclusion

The synthesis of Schiff bases from this compound represents a promising avenue for the discovery of novel compounds with significant biological and chemical applications. While specific protocols are yet to be published, the generalized method presented here, based on the synthesis of analogous compounds, provides a solid foundation for researchers. The diverse potential applications, ranging from anticancer and antimicrobial agents to catalysts and chemosensors, underscore the importance of further investigation into this particular class of Schiff bases. The provided protocols and data should serve as a valuable resource for scientists engaged in the synthesis and evaluation of these promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. scirp.org [scirp.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A copper( ii ) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticle ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05649J [pubs.rsc.org]

Application Notes: 2-Amino-6-pyridinecarboxaldehyde in the Synthesis of Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-6-pyridinecarboxaldehyde as a versatile building block for the construction of various biologically active heterocyclic compounds. Detailed experimental protocols for the synthesis of representative Schiff bases and imidazo[1,2-a]pyridines are presented, along with data on their reaction conditions and yields. Furthermore, the role of pyridine-containing heterocycles in inducing apoptosis through the MAPK signaling pathway is discussed, highlighting the potential of these compounds in cancer research and drug development.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis. The presence of a nucleophilic amino group and an electrophilic aldehyde group on the same pyridine scaffold allows for a variety of cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems. These resulting compounds, particularly Schiff bases and fused pyridine derivatives, have garnered significant interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a practical guide for the synthesis and potential applications of heterocycles derived from this compound.

Synthesis of Heterocyclic Compounds

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with an aldehyde. The reaction of this compound with various aniline derivatives yields a library of Schiff bases with potential biological activities.

Experimental Protocol: Synthesis of 2-(((4-methylphenyl)imino)methyl)-6-aminopyridine

A mixture of this compound (1.22 g, 10 mmol) and p-toluidine (1.07 g, 10 mmol) is dissolved in absolute ethanol (50 mL). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for 6 hours. After completion of the reaction, the excess solvent is removed under reduced pressure. The resulting crude product is poured into ice-cold water, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure Schiff base.

| Entry | Amine Reactant | Product | Reaction Time (h) | Yield (%) |

| 1 | p-toluidine | 2-(((4-methylphenyl)imino)methyl)-6-aminopyridine | 6 | >85 |

| 2 | Aniline | 2-((phenylimino)methyl)-6-aminopyridine | 6 | >80 |

| 3 | 4-Chloroaniline | 2-(((4-chlorophenyl)imino)methyl)-6-aminopyridine | 6 | >88 |

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds known for their diverse pharmacological properties, including anxiolytic, hypnotic, and anticancer activities. A common synthetic route involves the reaction of a 2-aminopyridine derivative with an α-haloketone. Alternatively, multicomponent reactions offer an efficient approach to this scaffold.

Experimental Protocol: Three-Component Synthesis of 3-Aryl-imidazo[1,2-a]pyridines

To a solution of this compound (10 mmol) in toluene (20 mL) is added the respective aryl aldehyde (10 mmol) and phenylacetylene (12 mmol). A catalytic amount of CuSO4 (10 mol%) and p-toluenesulfonic acid (TsOH) (10 mol%) is added to the mixture. The reaction is then heated to reflux for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the desired imidazo[1,2-a]pyridine derivative.

| Entry | Aryl Aldehyde | Phenylacetylene | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Phenylacetylene | 2-phenyl-imidazo[1,2-a]pyridine-6-carbaldehyde | 12 | 75-85 |

| 2 | 4-Methoxybenzaldehyde | Phenylacetylene | 2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine-6-carbaldehyde | 12 | 70-80 |

| 3 | 4-Nitrobenzaldehyde | Phenylacetylene | 2-(4-nitrophenyl)-imidazo[1,2-a]pyridine-6-carbaldehyde | 12 | 65-75 |

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly Schiff bases, have shown promising anticancer activities.[1][2] One of the key mechanisms through which these and other heterocyclic compounds exert their cytotoxic effects is the induction of apoptosis.

Apoptosis Induction via the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis.[3][4] The pathway consists of a cascade of protein kinases that are sequentially phosphorylated and activated in response to extracellular stimuli. Key components of this pathway include the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs.

Several studies have demonstrated that certain heterocyclic compounds can induce apoptosis in cancer cells by modulating the MAPK pathway.[3][4][5] For instance, some compounds can lead to the activation of the JNK and p38 MAPK pathways, which in turn phosphorylate and activate pro-apoptotic proteins, while inhibiting the pro-survival ERK pathway.[3][4] This differential regulation of MAPK signaling disrupts the balance between cell survival and cell death, ultimately leading to apoptosis. The induction of apoptosis by some pyridine derivatives has been shown to be mediated by the generation of reactive oxygen species (ROS), which can act as upstream activators of the MAPK cascade.[3][4]

Workflow for Investigating Apoptosis Induction:

References

- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Multilevel induction of apoptosis by microtubule-interfering inhibitors 4β-S-aromatic heterocyclic podophyllum derivatives causing multi-fold mitochondrial depolarization and PKA signaling pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cannabidiol activates MAPK pathway to induce apoptosis, paraptosis, and autophagy in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-6-pyridinecarboxaldehyde in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-pyridinecarboxaldehyde is a versatile heterocyclic organic compound featuring a pyridine ring functionalized with both an amino (-NH₂) group and a carboxaldehyde (-CHO) group.[1] This unique arrangement of functional groups makes it an excellent precursor for designing multidentate ligands, particularly Schiff base ligands, for applications in coordination chemistry, catalysis, and materials science. The presence of the aldehyde allows for straightforward condensation reactions with primary amines, while the amino group and the pyridine nitrogen provide multiple coordination sites for metal ions.[1] This document provides an overview of its applications, quantitative data from relevant studies, and detailed experimental protocols for its use in ligand and complex synthesis.

Application Notes

Synthesis of Schiff Base Ligands

The most prominent application of this compound in coordination chemistry is its use as a precursor for Schiff base ligands. The aldehyde group undergoes a facile condensation reaction with a wide variety of primary amines to form an imine (-C=N-) linkage. This reaction is a versatile method for creating a library of ligands with tailored electronic and steric properties by simply varying the amine component. The resulting Schiff base ligands are often multidentate, coordinating to metal centers through the pyridine nitrogen, the imine nitrogen, and potentially other donor atoms from the amine precursor.

Coordination Chemistry and Metal Complex Formation

Schiff base ligands derived from this compound can form stable complexes with a broad spectrum of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II).[2] The coordination geometry of these complexes can vary from square planar to octahedral, depending on the metal ion, the specific Schiff base ligand, and the reaction conditions. These metal complexes are of significant interest due to their diverse applications.

Catalytic Applications

Metal complexes incorporating ligands derived from pyridine carboxaldehydes have demonstrated significant catalytic activity in various organic transformations.[2] For instance, copper(II) complexes have been employed as effective catalysts for the mild oxidation of cycloalkanes to corresponding alcohols and ketones using hydrogen peroxide as an oxidant.[3] The catalytic performance is influenced by the structure of the ligand and the coordination environment of the metal center. While specific data for this compound derived catalysts is emerging, related pyridine-based systems provide strong evidence for their potential. For example, manganese(II) complexes with similar Schiff base ligands have shown high catalytic activity in the oxidation of cyclohexene.[2]

Biological and Medicinal Applications

The field of bioinorganic chemistry has seen a surge in the investigation of coordination compounds for therapeutic purposes. Schiff bases and their metal complexes are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5] For example, certain platinum(II) complexes with pyridine-based ligands have been studied as analogs of cisplatin, showing promising cytotoxicity against cancer cell lines.[2] The structural modifications enabled by precursors like this compound allow for the fine-tuning of these biological activities.

Materials Science and Fluorescent Probes

The unique structure of these compounds also lends itself to applications in materials science. For example, they can be used in the development of fluorescent probes for imaging in biological systems, offering insights into cellular functions and disease mechanisms.[6]

Data Presentation

The following tables summarize quantitative data from studies on related pyridine-carboxaldehyde-derived Schiff base complexes to illustrate their catalytic potential.

Table 1: Catalytic Oxidation of Cyclohexene with a Manganese(II) Schiff Base Complex

| Substrate | Oxidant | Product 1 | Product 2 | Product 3 |

| Cyclohexene | TBHP | 2-cyclohexene-1-one | 2-cyclohexene-1-ol | 1-(tert-butylperoxy)-2-cyclohexene |

| Cyclohexene | H₂O₂ | Cyclohexene oxide | Cyclohexene-1,2-diol | |

| Data adapted from studies on related Schiff base complexes.[2] |

Table 2: Catalytic Oxidation of Cycloalkanes with Copper(II) Complexes

| Catalyst | Substrate | Total Yield (%) | TON (Turnover Number) |

| Complex 1 | Cyclohexane | 12 | 24 |

| Complex 2 | Cyclohexane | 10 | 40 |

| Complex 1: [Cu(µ-cpna)(phen)(H₂O)]n, Complex 2: [Cu(phen)₂(H₂O)]₂[Cu₂(µ-Hdppa)₂(Hdppa)₂]. Data from related pyridine-carboxylate ligands.[3] |

Mandatory Visualization

Caption: Workflow for the synthesis of a Schiff base ligand.

Caption: Workflow for the synthesis of a metal complex.

Caption: Logic for tuning ligand properties and applications.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base ligand via the condensation of this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Selected primary amine (e.g., aniline) (1.0 eq)

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stirrer bar

-

Crystallization dish

Procedure:

-

Dissolve this compound in a minimal amount of hot absolute ethanol in a round-bottom flask.

-

In a separate container, dissolve the primary amine in absolute ethanol.

-

Add the ethanolic solution of the primary amine dropwise to the stirred solution of this compound.

-